2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and an acid catalyst.
Acetamide Formation: The final step involves the reaction of the quinazolinone derivative with 3,4,5-trimethoxyphenylacetic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could lead to partially or fully reduced analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-2-carboxamide.
Methoxyphenylacetamides: Compounds such as N-(3,4-dimethoxyphenyl)acetamide.
Uniqueness
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of the quinazolinone core with multiple methoxy groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O7 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O7/c1-27-15-8-13-14(9-16(15)28-2)22-11-24(21(13)26)10-19(25)23-12-6-17(29-3)20(31-5)18(7-12)30-4/h6-9,11H,10H2,1-5H3,(H,23,25) |
InChI Key |
ADQZZPKUSNBMCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.